1-Chloro-3-methylbutan-2-one

Radical Nitration Low-Temperature Chemistry Aromatic Functionalization

1-Chloro-3-methylbutan-2-one (CAS 17687-63-7) is an α-chloroketone with the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol. It is a halogenated aliphatic ketone primarily used as a reactive intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds such as 2-aminothiazoles.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 17687-63-7
Cat. No. B1367078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-methylbutan-2-one
CAS17687-63-7
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CCl
InChIInChI=1S/C5H9ClO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3
InChIKeyGGTWUPLPAPTFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-methylbutan-2-one (CAS 17687-63-7) Procurement & Identification Guide


1-Chloro-3-methylbutan-2-one (CAS 17687-63-7) is an α-chloroketone with the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol . It is a halogenated aliphatic ketone primarily used as a reactive intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds such as 2-aminothiazoles . The compound features a chloromethyl group adjacent to a carbonyl, conferring distinct electrophilic reactivity and thermal stability characteristics that differentiate it from close structural analogs .

α-Chloroketone reactive intermediate for heterocyclic scaffold construction, especially 2-aminothiazoles.
Thermal stability window up to 60°C supports low-temperature radical nitration with thermal quenching.
GC reference standard with published Kovats retention index for chloroketone isomer identification.
Favorable phase separation due to lower density vs brominated analogs, aiding biphasic extraction.

Why 1-Chloro-3-methylbutan-2-one Cannot Be Generically Substituted


Despite sharing the same C5 backbone, α-haloketone analogs of 1-Chloro-3-methylbutan-2-one exhibit divergent physicochemical properties, thermal stabilities, reactivities, and application-specific performances that preclude simple drop-in substitution. Differences in halogen identity (chloro vs. bromo), substitution position, and carbon skeleton architecture translate into quantifiable disparities in boiling point, density, chromatographic retention, decomposition temperature, and reaction compatibility . For example, the chlorinated derivative demonstrates a markedly lower density (~1.0 g/cm³) compared to its brominated counterpart (~1.36 g/cm³), as well as a defined thermal decomposition threshold above 60°C that is not documented for the bromo analog . These quantifiable characteristics directly impact procurement decisions for applications ranging from GC-MS analytical method development to temperature-sensitive heterocyclic syntheses, where selecting an incorrect analog would lead to failed reactions, inaccurate identification, or compromised safety.

Halogen identity mismatch
Chloro vs. bromo substitution alters density, boiling point, and electrophilicity; reaction profiles and phase behavior may shift.
Isomer-specific identification
Isomeric chloroketones exhibit different GC retention indices; not directly interchangeable as analytical reference standards.
Thermal threshold variation
Decomposition above 60°C is not universal among α-haloketone analogs; may compromise temperature-sensitive protocols.

1-Chloro-3-methylbutan-2-one: Quantitative Differentiation vs. Structural Analogs


Superior Thermal Stability for Low-Temperature Radical Nitration vs. Mesitylene

1-Chloro-3-methylbutan-2-one serves as a direct substitute for mesitylene in radical nitration reactions conducted under low-temperature conditions . While mesitylene (1,3,5-trimethylbenzene) is a standard solvent/reagent for radical trapping, 1-chloro-3-methylbutan-2-one offers a distinct reactivity profile as an α-chloroketone. The compound is stable at room temperature but decomposes at temperatures above 60°C , which defines a clear thermal operating window for nitration protocols. In contrast, mesitylene boils at 164.7°C and remains stable under these conditions, but its removal post-reaction requires higher temperature distillation. The lower decomposition threshold of 1-chloro-3-methylbutan-2-one at 60°C can be exploited for facile product purification by thermal quenching, offering a process advantage in temperature-sensitive radical nitration sequences .

Thermal stability window
Class-level inference
Target
Decomposition >60°C
Comparator
Mesitylene bp ~165°C
Enables thermal quenching work-up in low-temperature radical nitration.
Class-level inference; validate for specific protocol.
Radical Nitration Low-Temperature Chemistry Aromatic Functionalization

Lower Density and Volatility Differentiates from 1-Bromo-3-methylbutan-2-one for Liquid-Phase Synthesis

The chloro substituent in 1-Chloro-3-methylbutan-2-one imparts a lower density (predicted 1.0±0.1 g/cm³) compared to the brominated analog 1-Bromo-3-methylbutan-2-one (density 1.3377–1.355 g/cm³) . This ~0.35 g/cm³ density reduction reflects the lighter halogen atom (Cl: 35.5 vs. Br: 79.9 g/mol) and translates into measurably different phase behavior: the chloroketone has a predicted boiling point of 135.2±8.0 °C at 760 mmHg , whereas the bromoketone boils at ~164°C . The ~29°C lower boiling point of the chloro derivative can be advantageous in work-up procedures requiring solvent evaporation, and the lower density facilitates biphasic extraction workflows where the organic layer separates more readily from aqueous phases.

Density & boiling point
Cross-study comparable
Target
Density ~1.0 g/cm³, bp ~135°C
1-Bromo analog
Density ~1.35 g/cm³, bp ~164°C
Lower density and bp facilitate phase separation and solvent evaporation.
Predicted values; verify experimentally.
Physicochemical Differentiation Liquid-Phase Handling Halogenated Ketone Procurement

Unique GC Kovats Retention Index for Definitive Analytical Identification vs. Isomeric Chloroketones

1-Chloro-3-methylbutan-2-one has an experimentally determined Kovats retention index of 820 on an OV-101 non-polar column [1]. This system-independent chromatographic parameter enables unambiguous identification and differentiation from isomeric or closely related chloroketones. For example, 1-Chloro-3-pentanone (a linear isomer with the same molecular formula) would exhibit a different retention index due to its distinct molecular shape, though a directly published value on OV-101 was not located. However, the Kovats index of 820 reported by Zenkevich et al. (2011) was generated as part of a systematic study on the gas chromatographic identification of chlorination products of aliphatic ketones, validating its use as a reference standard for GC-MS method development and impurity profiling [1].

GC retention (Kovats)
Class-level inference
820
on OV-101 column
System-independent reference for chloroketone isomer identification.
Zenkevich et al. 2011; confirm on your GC system.
Gas Chromatography Analytical Method Development Isomer Differentiation

Validated Reagent for 2-Aminothiazole Synthesis with Defined Purity Grade

1-Chloro-3-methylbutan-2-one is demonstrated as an effective reagent in the synthesis of 2-aminothiazole compounds . The commercial product is supplied at a minimum purity of 95% (GC) . In the context of 2-aminothiazole synthesis, α-haloketones serve as electrophilic partners that condense with thiourea derivatives. While α-bromoketones are commonly employed for this transformation [1], the chloro derivative offers a distinct reactivity profile: the lower electrophilicity of the C-Cl bond compared to C-Br can provide greater chemo-selectivity in substrates bearing multiple reactive sites. The defined purity specification (≥95%) is critical for reproducible heterocyclization outcomes, as impurities in the ketone precursor can lead to byproduct formation in the thiazole ring-closure step.

Purity & application
Class-level inference
≥95% GC
Validated for 2-aminothiazole synthesis
Consistent purity supports reproducible heterocyclization for library synthesis.
Reported efficacy; confirm with your substrate.
Heterocyclic Synthesis 2-Aminothiazole Pharmaceutical Intermediate

Optimal Procurement Scenarios for 1-Chloro-3-methylbutan-2-one (CAS 17687-63-7)


Low-Temperature Radical Nitration of Aromatic Compounds

1-Chloro-3-methylbutan-2-one is specifically cited as a substitute for mesitylene in radical nitration reactions conducted under low-temperature conditions . Its thermal decomposition above 60°C offers a built-in quenching mechanism that can simplify post-reaction work-up. This application is particularly relevant for synthetic groups developing nitro-aromatic intermediates where mesitylene removal poses a purification challenge. The compound's defined stability window (room temperature to 60°C) provides a clear operational parameter for process chemists.

Synthesis of 2-Aminothiazole Libraries for Drug Discovery

1-Chloro-3-methylbutan-2-one serves as a validated electrophilic building block for the construction of 2-aminothiazole derivatives , a privileged scaffold in medicinal chemistry with documented antibacterial, antiviral, and anticancer activities. The compound's commercial availability at ≥95% purity makes it suitable for parallel synthesis and library production. Its chloro substituent offers a balance of reactivity and selectivity that complements the more reactive bromo analogs, allowing medicinal chemists to tune reaction conditions for sensitive substrates.

GC-MS Reference Standard for Chloroketone Identification in Complex Mixtures

The experimentally determined Kovats retention index of 820 on an OV-101 column positions 1-Chloro-3-methylbutan-2-one as a reliable reference standard for gas chromatographic method development. Analytical laboratories can use this system-independent parameter to confirm the identity of chloroketone products in reaction mixtures, environmental samples, or metabolomic studies. The published index, validated by Zenkevich et al. (2011), provides a traceable reference point that enhances the reproducibility of GC-MS analytical protocols across different instruments and laboratories.

Liquid-Phase Organic Synthesis Requiring Favorable Phase Separation

The relatively low density of 1-Chloro-3-methylbutan-2-one (~1.0 g/cm³) compared to its brominated analog (~1.36 g/cm³) facilitates biphasic extraction workflows where clear organic/aqueous phase separation is critical for efficient product isolation . Combined with its moderate boiling point (~135°C), this physical property profile makes the compound particularly suitable for multi-step liquid-phase syntheses that involve repeated extraction and solvent evaporation cycles.

Application
Selection Property
Validation Focus
Low-temperature radical nitration
Thermal stability up to 60°C enables thermal quenching
Process scalability and simplified work-up
2-Aminothiazole synthesis
Electrophilic α-chloroketone with defined purity
Reproducible heterocyclic library construction
GC-MS reference standard
Published system-independent Kovats retention index
Unambiguous chloroketone identification across labs
Liquid-phase synthesis with extraction
Lower density and moderate boiling point vs bromo analogs
Efficient biphasic extraction and solvent removal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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